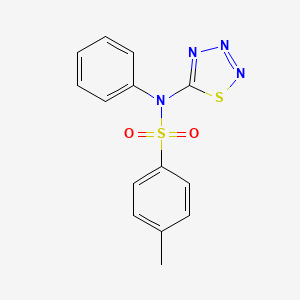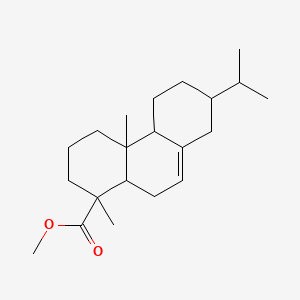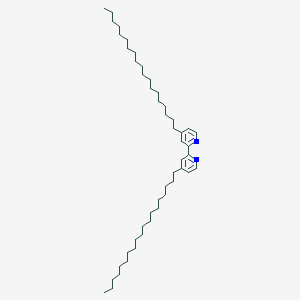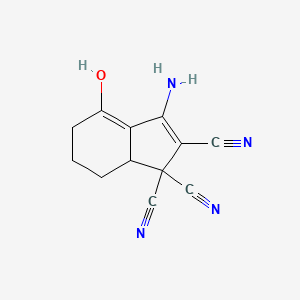![molecular formula C14H12N2O2S B14473441 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine CAS No. 65350-64-3](/img/structure/B14473441.png)
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine is a complex organic compound featuring a pyridine ring structure Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−)
準備方法
The synthesis of 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine involves several steps:
Starting Materials: The synthesis begins with pyridine and other reagents such as sulfonyl chlorides and alkenes.
Reaction Conditions: The reactions typically occur under controlled temperatures and may require catalysts to facilitate the process.
Industrial Production: Industrial methods may involve large-scale reactions in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
化学反応の分析
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, resulting in the reduction of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts.
Major Products: The major products depend on the type of reaction, such as sulfoxides from oxidation or reduced alkenes from hydrogenation.
科学的研究の応用
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine involves its interaction with molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.
Effects: The binding of the compound to its targets can lead to changes in cellular activity, such as inhibition or activation of specific enzymes.
類似化合物との比較
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine can be compared with other similar compounds:
Similar Compounds: Compounds like pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones and (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one share structural similarities.
Uniqueness: The unique combination of the pyridine ring with sulfonylethenyl groups distinguishes it from other compounds, providing specific chemical and biological properties.
Comparison: Compared to other pyridine derivatives, this compound may exhibit different reactivity and biological activity due to the presence of the sulfonylethenyl groups.
特性
CAS番号 |
65350-64-3 |
|---|---|
分子式 |
C14H12N2O2S |
分子量 |
272.32 g/mol |
IUPAC名 |
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine |
InChI |
InChI=1S/C14H12N2O2S/c17-19(18,9-5-13-3-1-7-15-11-13)10-6-14-4-2-8-16-12-14/h1-12H/b9-5+,10-6+ |
InChIキー |
JITIEOWRVSISRF-NXZHAISVSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=C/S(=O)(=O)/C=C/C2=CN=CC=C2 |
正規SMILES |
C1=CC(=CN=C1)C=CS(=O)(=O)C=CC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)



![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)









